

Allitinib and Major Metabolites: Comparison Guide

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Compound Focus: Allitinib tosylate

CAS No.: 1050500-29-2

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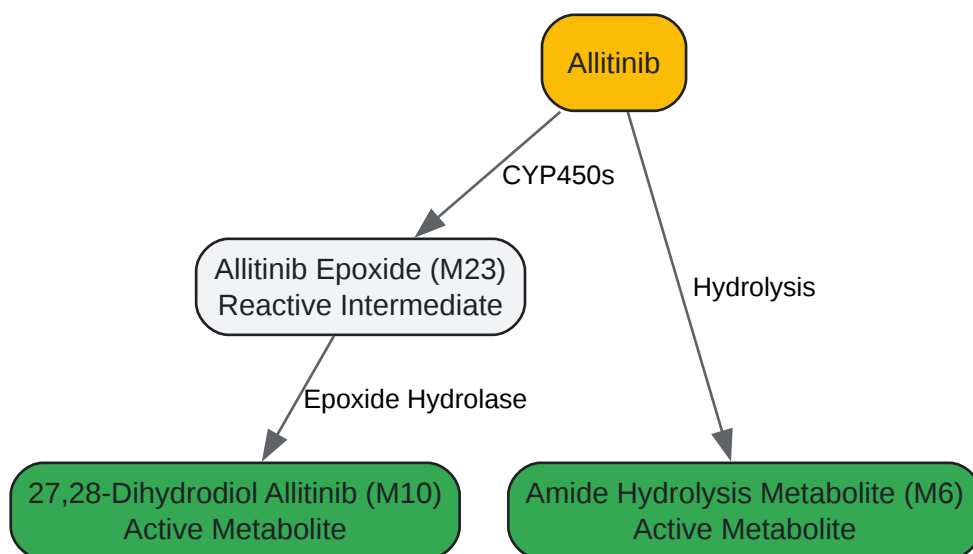
The table below summarizes the key characteristics of Allitinib and its two primary circulating metabolites, M6 and M10, to aid in your drug development research.

Compound	Chemical Description	Pharmacological Activity & Role	Steady-State Exposure (AUC vs. Parent)	Key Enzymes Involved in Formation
Allitinib (Parent)	Irreversible EGFR & ErbB2 inhibitor with an α,β -unsaturated carbonyl group (acrylamide side chain) [1] [2] [3].	Designed to covalently bind to and inhibit EGFR (Cys797) and ErbB2 (Cys805) [1]. The primary active drug.	Reference (100%)	Substrate for multiple CYP450s (CYP3A4/5, CYP1A2) and GST [1] [2].
Metabolite M6	Amide hydrolysis product (loss of the acrylamide group) [1] [3].	Pharmacologically active [1] [2]. Contributes to the overall efficacy of the drug.	~11% of parent exposure [2] [3].	Formed via enzymatic hydrolysis [2].

Compound	Chemical Description	Pharmacological Activity & Role	Steady-State Exposure (AUC vs. Parent)	Key Enzymes Involved in Formation
Metabolite M10	27,28-Dihydrodiol Allitinib (dihydrodiol formation at the acrylamide group) [1] [3].	Pharmacologically active [1] [2]. Contributes to the overall efficacy of the drug.	~70% of parent exposure [2] [3].	Formed via P450 enzymes and epoxide hydrolase; involves a reactive epoxide intermediate (M23) [1] [2].

Metabolic Pathway and Analytical Methodology

The following diagram illustrates the primary metabolic pathways of Allitinib, highlighting the formation of its key metabolites.



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For researchers quantifying these compounds, the established method uses **LC-MS/MS**:

- **Sample Preparation:** Simple protein precipitation with acetonitrile, requiring only a 100 µL sample volume [3].
- **Chromatography:** Gradient elution with a total run time of 5 minutes [3].
- **Mass Spectrometry:** Detection using an API 5000 tandem mass spectrometer with an electrospray ionization (ESI) source in positive mode [3].
- **Key Performance Metrics:** The method is highly sensitive, with lower limits of quantification (LLOQ) of 0.300 ng/mL for Allitinib, 0.030 ng/mL for M6, and 0.075 ng/mL for M10 [3].

Key Implications for Research and Development

- **Contributions to Efficacy and Toxicity:** The significant systemic exposure to active metabolites M6 and M10 suggests they contribute meaningfully to Allitinib's overall pharmacological profile, which must be accounted for in PK/PD modeling and safety assessments [1] [4].
- **Potential for Drug-Drug Interactions (DDIs):** Since multiple CYP450 enzymes, primarily CYP3A4/5 and CYP1A2, metabolize Allitinib, co-administration with strong inducers or inhibitors of these enzymes may alter the exposure levels of both the parent drug and its active metabolites [1] [2].
- **Consideration of Reactive Intermediates:** The formation of the epoxide intermediate (M23) and the subsequent dihydrodiol metabolite (M10) indicates a bioactivation pathway. While M10 is a stable, active metabolite, the transient reactive epoxide could potentially interact with cellular macromolecules, a factor considered in a comprehensive safety evaluation [1] [2].

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